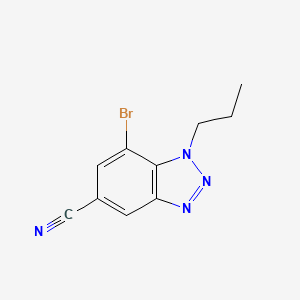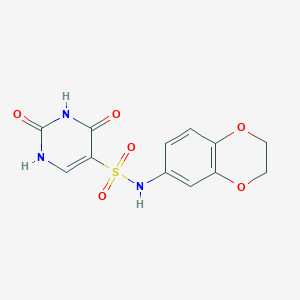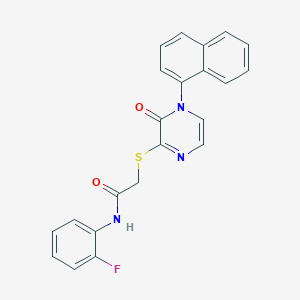
N-(2-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16FN3O2S and its molecular weight is 405.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Evaluation
The compound has been studied for its computational and pharmacological potential. It was evaluated for its toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. Notably, certain derivatives showed moderate inhibitory effects in various assays, indicating potential applications in treating inflammation and pain, as well as in cancer therapy. Compound a3, for instance, demonstrated binding and moderate inhibitory effects across various assays, while b3 showed significant analgesic and anti-inflammatory effects due to its affinity for COX-2 and 5-LOX enzymes. This suggests the compound's potential in the development of new therapeutic agents (Faheem, 2018).
Antiviral Applications
Derivatives of the compound have shown significant potential in antiviral applications, specifically against HIV. For example, certain naphthalene derivatives were found to be potent inhibitors of HIV-1 replication in vitro, suggesting a new lead in the development of antiviral agents. One derivative, in particular, exhibited potent inhibitory activity with an EC50 of 0.20 μg/mL (Hamad et al., 2010).
Molecular Docking and Antibacterial Evaluation
A series of novel derivatives, including 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones, were synthesized and identified as tyrosyl-tRNA synthetase inhibitors, a crucial target in bacterial protein synthesis. These compounds displayed significant antibacterial activity, particularly against Gram-positive organisms like Staphylococcus aureus. The most potent among them demonstrated a MIC50 value of 0.21 μg/mL, highlighting the compound's potential as a lead in the development of new antibacterial drugs (Sun et al., 2014).
Opto-electronic Applications
Derivatives of this compound have been explored for their potential in opto-electronic applications. Novel heterocyclic compounds were synthesized and characterized for their thermal, surface morphology, and optical properties. The materials exhibited blue and green emission, making them promising candidates for opto-electronic applications like light-emitting diodes and display technologies (Ramkumar & Kannan, 2015).
Anti-inflammatory and Analgesic Properties
Several derivatives of the compound were synthesized and screened for animal toxicity, analgesic, and anti-inflammatory studies. These studies highlighted the compound's potential in the development of new anti-inflammatory agents, providing a basis for further research in pharmacology and toxicology (Thabet et al., 2011).
Cell Imaging and Computational Studies
A naphthalene-thiophene hybrid molecule was prepared and acted as a molecular AND type binary logic gate, with Zn2+ and OAc- ions as inputs. This property allows for the detection of intracellular Zn2+ under a fluorescence microscope, indicating its potential in biomedical imaging and diagnostic applications (Karak et al., 2013).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-17-9-3-4-10-18(17)25-20(27)14-29-21-22(28)26(13-12-24-21)19-11-5-7-15-6-1-2-8-16(15)19/h1-13H,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULCXFIWWLAEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN=C(C3=O)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2650650.png)

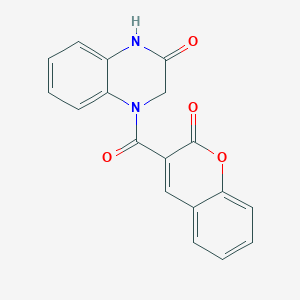
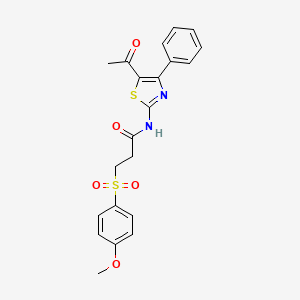
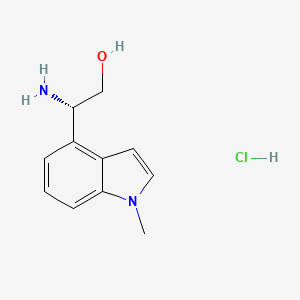

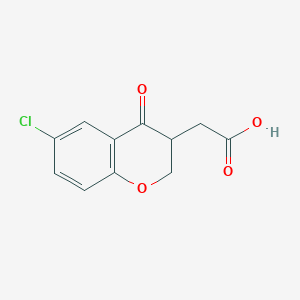
![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)
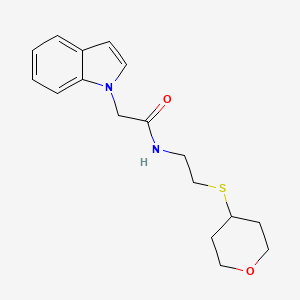
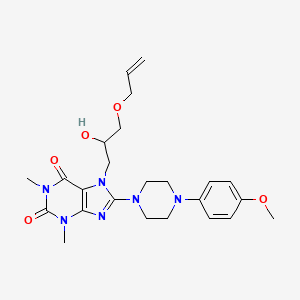
![N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2650668.png)

